Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
Description
Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a piperidine-based compound functionalized with a benzyl carbamate group and a 4-hydroxypyrazole moiety. This structure combines a rigid piperidine scaffold with a polar hydroxypyrazole substituent, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C17H21N3O3 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
benzyl 4-[(4-hydroxypyrazol-1-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O3/c21-16-10-18-20(12-16)11-14-6-8-19(9-7-14)17(22)23-13-15-4-2-1-3-5-15/h1-5,10,12,14,21H,6-9,11,13H2 |
InChI Key |
GSXLZCYCZAIQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN2C=C(C=N2)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate. One common approach involves the condensation of a piperidine derivative with a pyrazole compound, followed by benzyl esterification. The reaction typically proceeds under mild conditions, yielding the desired product.
Industrial Production:: While industrial-scale production methods may vary, laboratories often employ the following steps:
Piperidine Derivative Synthesis: Start with a piperidine derivative (e.g., 4-(aminomethyl)piperidine).
Pyrazole Formation: React the piperidine derivative with hydrazine to form the pyrazole ring.
Benzyl Esterification: Introduce benzyl chloride or benzyl bromide to esterify the carboxylic acid group.
Chemical Reactions Analysis
Oxidation: Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate can undergo oxidation reactions, converting the benzyl group or the pyrazole moiety.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the benzyl group.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects. Its structure suggests that it may act as a modulator of various biological pathways, particularly in neurological disorders.
Case Study: Neurological Disorders
Research has indicated that derivatives of piperidine compounds, including benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate, exhibit activity against muscarinic receptors. These receptors are implicated in cognitive functions and are targets for treating conditions such as Alzheimer's disease and Lewy Body Dementia .
Antioxidant Activity
Studies have shown that compounds with similar structural motifs to this compound possess antioxidant properties. The presence of the pyrazole ring is thought to contribute to this activity by scavenging free radicals and reducing oxidative stress in cells.
Case Study: Antioxidant Studies
In vitro studies demonstrated that related compounds can significantly reduce oxidative damage in neuronal cell cultures, indicating a potential protective role against neurodegenerative diseases .
Anti-inflammatory Properties
The compound's ability to inhibit inflammatory pathways has been a subject of interest. Pyrazole derivatives are known for their anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.
Case Study: Inflammatory Response
Research involving animal models of inflammation showed that compounds similar to this compound significantly reduced markers of inflammation, suggesting a promising therapeutic avenue for inflammatory diseases .
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of piperidine-1-carboxylate derivatives with diverse substituents. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, physicochemical properties, and biological activities.
Structural Analogues and Substituent Variations
Research Findings and Data Tables
Table 1: Key Spectroscopic Data for Selected Analogues
Biological Activity
Benzyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 315.37 g/mol. The compound's structure is characterized by the presence of a piperidine ring, a benzyl group, and a hydroxy-substituted pyrazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₃ |
| Molecular Weight | 315.37 g/mol |
| CAS Number | 2340294-63-3 |
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Pyrazole compounds have been shown to inhibit various cancer cell lines through multiple mechanisms, including the inhibition of key signaling pathways involved in tumor growth.
A study highlighted that certain synthesized pyrazole carboxamides demonstrated notable antifungal and antitumor activities against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds exhibited cytotoxic effects and potential synergistic interactions with conventional chemotherapy agents like doxorubicin, enhancing their therapeutic efficacy .
Anti-inflammatory and Analgesic Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are often evaluated for their ability to modulate inflammatory pathways. For instance, studies have shown that certain pyrazole compounds can reduce inflammation in models of arthritis and other inflammatory diseases by inhibiting pro-inflammatory cytokines and mediators .
Antimicrobial Activity
This compound may also possess antimicrobial properties. Research on related pyrazole derivatives has indicated effectiveness against various bacterial strains, suggesting that modifications in the pyrazole ring can lead to enhanced antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance .
Case Studies and Research Findings
Case Study 1: Antitumor Efficacy
A recent study investigated the effects of various pyrazole derivatives on breast cancer cell lines. Among them, compounds structurally similar to this compound showed significant cytotoxicity, particularly when combined with doxorubicin. The combination treatment resulted in increased apoptosis rates compared to monotherapy .
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory models, pyrazole derivatives were administered to mice exhibiting symptoms of induced arthritis. The results indicated a marked reduction in joint swelling and pain sensitivity, attributed to the inhibition of inflammatory mediators such as TNF-alpha and IL-6 .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine or pyrazole moieties can significantly alter its pharmacological profile:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group on pyrazole | Enhances antitumor activity |
| Substituents on benzene | Alters antimicrobial potency |
| Variations in piperidine | Impacts anti-inflammatory effects |
Q & A
Q. Basic
- ¹H/¹³C NMR : Key signals include the benzyloxy carbonyl group (δ ~5.1 ppm for CH₂, δ ~128–135 ppm for aromatic carbons) and the pyrazole hydroxy group (broad singlet at δ ~9–10 ppm) .
- HRMS : Molecular ion peaks matching the exact mass (e.g., C₂₀H₂₅N₂O₃⁺ requires m/z 341.1860; deviations <5 ppm confirm purity) .
- IR Spectroscopy : Stretching vibrations for C=O (∼1700 cm⁻¹) and O-H (∼3200 cm⁻¹) .
How can conflicting spectral data in structural analogs be resolved?
Advanced
For analogs with overlapping NMR signals (e.g., similar piperidine/pyrazole environments):
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish adjacent substituents .
- Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values for validation .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, though this requires high-purity crystals .
What are the recommended handling and storage protocols for this compound?
Q. Basic
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (TCI America SDS) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the benzyl ester .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
How can derivatives of this compound be designed to study structure-activity relationships (SAR)?
Q. Advanced
- Pyrazole Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance hydrogen-bonding interactions .
- Piperidine Substitution : Replace the benzyl group with bulkier substituents (e.g., cyclohexyl) to probe steric effects .
- Carboxylate Isosteres : Replace the ester with amides or ketones to assess metabolic stability .
- Biological Testing : Screen derivatives for activity against targets like monoacylglycerol lipase (MAGL) using enzyme inhibition assays .
How should researchers address discrepancies in reaction reproducibility across laboratories?
Q. Advanced
- Parameter Documentation : Strictly record solvent batch, catalyst purity, and moisture levels (hygroscopic reagents like LiAlH₄ require anhydrous conditions) .
- Replication Studies : Collaborate with independent labs to verify synthetic protocols.
- Contamination Checks : Use LC-MS to detect trace impurities (e.g., residual Pd) that may inhibit coupling .
What computational tools are useful for predicting the reactivity of this compound?
Q. Advanced
- DFT Calculations : Simulate transition states for coupling reactions (e.g., B3LYP/6-31G* level) to identify rate-limiting steps .
- Molecular Dynamics (MD) : Model solvation effects in different solvents (e.g., DCM vs. THF) to optimize reaction media .
- Docking Studies : Predict binding affinities of derivatives to biological targets (e.g., MAGL) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
